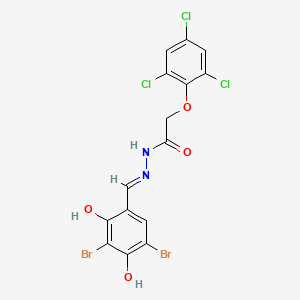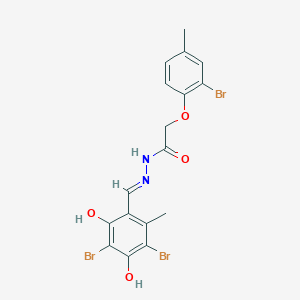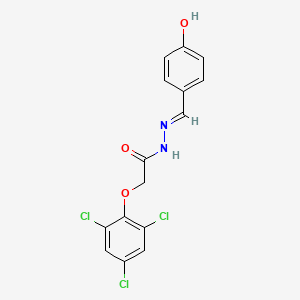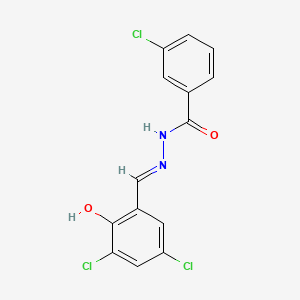![molecular formula C13H9N3O2 B1189412 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1189412.png)
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrrole and isoindole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation of an appropriate pyrrole derivative with an isoindole derivative under controlled conditions. One common method involves the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.
化学反应分析
Types of Reactions
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism by which 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1H-pyrrole-2-carboxaldehyde: Shares the pyrrole moiety but lacks the isoindole structure.
1H-isoindole-1,3(2H)-dione: Contains the isoindole structure but lacks the pyrrole moiety.
Uniqueness
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione is unique due to the combination of pyrrole and isoindole structures, which confer distinct chemical and biological properties.
属性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23g/mol |
IUPAC 名称 |
2-[(E)-1H-pyrrol-2-ylmethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O2/c17-12-10-5-1-2-6-11(10)13(18)16(12)15-8-9-4-3-7-14-9/h1-8,14H/b15-8+ |
InChI 键 |
XXMGXKFAIDRWQE-OVCLIPMQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/new.no-structure.jpg)
![N'-(4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B1189335.png)


![2-{[(4-{4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzyl}phenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B1189342.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1189344.png)
![2-methyl-1H-indole-3-carbaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1189345.png)


